molecular formula C18H22N4O B2716022 N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1334000-59-7

N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2716022
CAS No.: 1334000-59-7
M. Wt: 310.401
InChI Key: FZMRRUCTDWPZAQ-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyano group: This step involves the addition of a cyano group to the pyrazole ring, which can be done using reagents such as cyanogen bromide or sodium cyanide.

    Alkylation and arylation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyano group and the specific arrangement of its substituents. These features can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-5-methyl-1-(2-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12(2)9-15(10-19)21-18(23)16-11-20-22(14(16)4)17-8-6-5-7-13(17)3/h5-8,11-12,15H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMRRUCTDWPZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC(CC(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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